molecular formula C6H8O5 B1605205 Tetrahydrofuran-2,5-dicarboxylic acid CAS No. 6338-43-8

Tetrahydrofuran-2,5-dicarboxylic acid

Cat. No.: B1605205
CAS No.: 6338-43-8
M. Wt: 160.12 g/mol
InChI Key: CWZQRDJXBMLSTF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound research traces back to early investigations into furan chemistry and carbohydrate-derived compounds. The foundational work can be traced to the 1945 research conducted by Haworth, Jones, and Wiggins, who explored the conversion of sucrose into various furan compounds and investigated some 2,5-disubstituted tetrahydrofurans and their ring scission products. This early work established important precedents for understanding the chemical behavior of tetrahydrofuran derivatives and their potential applications in organic synthesis.

A significant milestone in the practical synthesis of this compound occurred in the 1960s when industrial researchers developed systematic approaches for its production. The United States Patent 3225066, filed in 1963, documented a comprehensive process for the preparation of tetrahydrofuran-cis, 2,5-dicarboxylic acid and its salts through the hydrogenation of dehydromucic acid or its salts in the presence of noble metal catalysts. This patent established that the hydrogenation conditions must be maintained for sufficient time to allow two moles of hydrogen for each mole of starting material to react, yielding the desired product with melting points ranging from 123-124°C.

The early research by Haworth and colleagues demonstrated that attempts to oxidize tetrahydrofuran-2,5-dimethanol to this compound using homogeneous chromic anhydride catalysts resulted only in degradation products, highlighting the challenges associated with developing effective synthetic methodologies. These historical challenges underscored the need for more sophisticated catalytic systems, which would later emerge through advances in heterogeneous catalysis and green chemistry principles.

Structural Classification and Nomenclature

This compound belongs to the class of saturated heterocyclic dicarboxylic acids, specifically categorized as a tetrahydrofuran derivative. The compound exhibits the molecular formula C₆H₈O₅ with a molecular weight of 160.12 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as oxolane-2,5-dicarboxylic acid, reflecting the systematic naming convention for five-membered oxygen-containing heterocycles.

The compound exists in different stereoisomeric forms, with the cis-configuration being particularly well-documented. The cis-tetrahydrofuran-2,5-dicarboxylic acid isomer is designated with the Chemical Abstracts Service registry number 2240-81-5, while the general compound carries the registry number 6338-43-8. The stereochemical descriptors (2R,5S)-oxolane-2,5-dicarboxylic acid and (2S,5R)-oxolane-2,5-dicarboxylic acid indicate the specific spatial arrangements of the carboxylic acid groups relative to the tetrahydrofuran ring.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₈O₅
Molecular Weight 160.12 g/mol
Melting Point 195-200°C
Boiling Point 425.5±45.0°C (Predicted)
Density 1.535±0.06 g/cm³ (Predicted)
Solubility Slightly soluble in methanol and water
Chemical Abstracts Service Number 6338-43-8
Stability Hygroscopic

The structural classification encompasses several synonymous designations that reflect different naming conventions and historical usage patterns. These include 2,5-furandicarboxylic acid tetrahydro-derivative, 2,5-biscarboxytetrahydrofuran, and 2,5-anhydro-3,4-dideoxy-erythro-hexaric acid. The compound's classification as a platform chemical derives from its structural versatility, enabling its conversion into numerous valuable derivatives through various chemical transformations.

Role in Sustainable Chemistry and Biomass Utilization

This compound occupies a central position in contemporary sustainable chemistry initiatives due to its derivation from renewable biomass feedstocks and its capacity to replace petroleum-based chemicals in various industrial applications. The compound serves as a crucial intermediate in the biomass-to-chemicals value chain, particularly in pathways that begin with 5-(hydroxymethyl)furfural, a well-established platform chemical derived from lignocellulosic biomass.

The synthesis of this compound from biomass-derived precursors represents a significant advancement in green chemistry methodologies. Research has demonstrated that the compound can be efficiently produced through a two-step process involving the initial reduction of 5-(hydroxymethyl)furfural to tetrahydrofuran-2,5-dimethanol, followed by selective oxidation to yield the desired dicarboxylic acid. This synthetic pathway utilizes hydrotalcite-supported gold nanoparticle catalysts operating in aqueous media with air as the oxidant, achieving yields exceeding 91% under optimized conditions.

Table 2: Comparative Analysis of this compound Production Routes

Production Route Starting Material Catalyst System Yield (%) Environmental Benefits Reference
Hydrogenation of Dehydromucic Acid Dehydromucic Acid Palladium on Carbon 96.7 Utilizes renewable feedstock
Oxidation of Tetrahydrofuran-2,5-dimethanol Biomass-derived Dimethanol Gold/Hydrotalcite 91 Water solvent, air oxidant
Direct from 5-(Hydroxymethyl)furfural Biomass Platform Chemical Multi-step Catalytic >99 initial step Complete biomass utilization

The role of this compound in sustainable polymer production has been particularly noteworthy. The compound serves as a renewable monomer for producing polyesters, polyamides, and polyurethanes, offering comparable or superior performance characteristics to conventional petroleum-derived monomers. Recent investigations have demonstrated that this compound can function as a viable precursor for adipic acid production, achieving yields up to 89% through metal-free catalytic systems utilizing hydrogen iodide and molecular hydrogen in propionic acid solvent at elevated temperatures.

The environmental advantages of this compound utilization extend beyond its renewable origin to include reduced greenhouse gas emissions and decreased reliance on fossil fuel-derived chemicals. The compound's integration into circular economy models facilitates the development of biodegradable materials and sustainable manufacturing processes. Research has shown that polymers derived from this compound exhibit enhanced mechanical and thermal properties compared to traditional petroleum-based alternatives, while maintaining compatibility with existing industrial processing equipment.

Properties

IUPAC Name

oxolane-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZQRDJXBMLSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-43-8
Record name 2,5-Anhydro-3,4-dideoxyhexaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6338-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2, tetrahydro-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the oxidation of tetrahydrofuran-2,5-dimethanol. This process typically involves the use of hydrotalcite-supported gold catalysts in an aqueous medium. The reaction is carried out at elevated temperatures (around 110°C) and under high pressure (approximately 30 bar) of air .

Industrial Production Methods: In industrial settings, this compound can be produced from biomass-derived 5-hydroxymethylfurfural. This involves a two-step process: first, the catalytic hydrogenation of 5-hydroxymethylfurfural to tetrahydrofuran-2,5-dimethanol, followed by its oxidation to this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polymer Production

THFDCA as a Renewable Feedstock
THFDCA is recognized for its potential as a renewable feedstock for the production of adipic acid (AA), a key precursor in the manufacture of nylon and other polymers. Recent studies have demonstrated that THFDCA can be catalytically converted into AA using solid acid catalysts combined with iodide salts, showcasing a sustainable pathway that utilizes biomass-derived materials .

Table 1: Comparison of THFDCA and Conventional Feedstocks for Adipic Acid Production

FeedstockProcess TypeYield (%)Environmental Impact
THFDCABiomass-derived~85Low
ConventionalFossil fuel-derived~90High

Sustainable Synthesis Routes

Catalytic Oxidation Processes
A novel catalytic route has been developed for the synthesis of THFDCA from tetrahydrofuran-2,5-dimethanol (THFDM). This process employs hydrotalcite-supported gold nanoparticles as catalysts, achieving high yields (>91%) while minimizing side products. This method represents a significant advancement in green chemistry by reducing reliance on traditional petrochemical processes .

Case Study: THFDM to THFDCA Conversion
In a recent study, researchers successfully oxidized THFDM to THFDCA using a water-based system with air as the oxidant. The process exhibited an excellent E-factor (a measure of environmental efficiency) of 0.07, indicating a lower environmental burden compared to traditional methods .

Applications in Bioplastics

Polyethylene Furanoate (PEF)
THFDCA is a precursor for producing polyethylene furanoate (PEF), a biobased alternative to polyethylene terephthalate (PET). PEF exhibits superior barrier properties and thermal stability, making it suitable for packaging applications. The incorporation of THFDCA into polymer formulations enhances the sustainability profile of these materials by reducing dependency on fossil fuels .

Medical Applications

Biocompatibility and Drug Delivery
THFDCA and its derivatives have shown promise in medical applications due to their biocompatibility. For instance, FDCA, closely related to THFDCA, has been utilized in developing drug delivery systems and artificial veins for transplantation due to its stability and ability to form hydrogels .

Environmental Benefits

Reduction of Carbon Footprint
The use of THFDCA derived from biomass contributes to a reduction in greenhouse gas emissions compared to traditional petrochemical processes. The transition towards biomass-derived chemicals aligns with global sustainability goals by promoting renewable resources .

Mechanism of Action

The mechanism by which tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its etheric C-O bond. This activation can occur through direct protonation at the surface of a solid acid or by liquid-phase protons transported from the surface of the solid acid to the bulk solvent via an ion-exchange process . This mechanism is crucial for its conversion to adipic acid and other derivatives.

Comparison with Similar Compounds

2,5-Furandicarboxylic Acid (FDCA)

  • Structure & Origin : Aromatic diacid derived from 5-hydroxymethylfurfural (HMF), a biomass platform chemical .
  • Conversion to AA : FDCA is hydrogenated to THFDCA using Ru/Al₂O₃ (~99% yield in a two-step process) or Pd catalysts (85% yield via THFDCA intermediate) .
  • Advantages/Challenges: Direct one-pot conversion to AA suffers from low yields (<85%) and harsh conditions (high H₂ pressure, noble metals) . THFDCA-mediated pathways improve selectivity and yield but require additional steps .

Tetrahydrofuran-2,5-dimethanol (THFDM)

  • Structure & Origin : Diol derived from HMF hydrogenation .
  • Conversion to THFDCA : Oxidized to THFDCA using hydrotalcite-supported Au catalysts (91% yield at 110°C, 30 bar air) .
  • Role : Acts as a precursor to THFDCA, enabling a fully biomass-derived AA pathway.

2-Hydroxyadipic Acid (HAA)

  • Structure & Origin: Intermediate in FDCA hydrogenolysis over Ru/Al₂O₃ .
  • Comparison with THFDCA : HAA requires further hydrodeoxygenation to AA, whereas THFDCA undergoes direct ring-opening . THFDCA-based routes achieve higher AA yields (87–99%) compared to HAA pathways .

5-Hydroxyvaleric Acid (5-HVA)

  • Structure & Origin : Derived from furoic acid (FCA) hydrogenation over Pt catalysts .
  • Application : Used for δ-valerolactone production, distinct from THFDCA’s role in AA synthesis.

Valeric Acid

  • Structure & Origin : Reduction product of FCA .
  • Comparison : Less studied for polymer applications compared to THFDCA.

Key Research Findings and Data

Catalytic Performance of THFDCA in AA Production

Catalytic System Yield Conditions Advantages References
HI + H₂ (propionic acid) 89% 160°C, metal-free High yield, but HI is corrosive
Nafion + LiI/NaI/KI 87% Solid acid, reduced corrosion Recyclable, industrially viable
Ru/Al₂O₃ + ionic liquid 99% Two-step process Highest reported yield, recyclable Ru

Comparative Advantages of THFDCA

  • Feedstock Flexibility : Can be synthesized from FDCA or THFDM, enabling multiple biomass pathways .
  • Selectivity : Metal-free systems (HI/H₂) avoid overhydrogenation of carboxyl groups, a challenge in FDCA direct conversion .
  • Sustainability : Reduces reliance on benzene-derived AA, aligning with green chemistry goals .

Challenges and Industrial Considerations

  • Corrosion : HI-based systems are corrosive, but solid acid alternatives (e.g., Nafion) mitigate this issue .
  • Catalyst Cost : Ru/Al₂O₃ offers high yields but requires cost-effective recycling .
  • Process Complexity : Two-step methods (FDCA → THFDCA → AA) incur higher capital costs than one-pot routes .

Biological Activity

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a compound that has garnered attention in recent years due to its potential applications in various fields, particularly in the production of adipic acid and as a precursor for other biochemical compounds. This article explores the biological activity of THFDCA, focusing on its metabolic pathways, environmental impact, and potential applications in biochemistry and industry.

1. Overview of THFDCA

THFDCA is derived from biomass and is considered a sustainable alternative to traditional petrochemical feedstocks. Its synthesis typically involves the catalytic oxidation of tetrahydrofuran-2,5-dimethanol (THFDM), which can be obtained from 5-(hydroxymethyl)furfural (HMF) through hydrogenation processes. The successful conversion of THFDM to THFDCA has been achieved with high yields using hydrotalcite-supported gold nanoparticle catalysts in aqueous environments .

2.1 Metabolic Pathways

THFDCA undergoes various metabolic transformations in microbial systems. For instance, it can be converted into other valuable compounds through microbial degradation pathways. The conversion of HMF to THFDCA involves several enzymatic steps, including the actions of oxidoreductases and decarboxylases, which play crucial roles in breaking down HMF into less toxic forms .

A notable study demonstrated that Cupravidus basilensis can metabolize HMF, indicating that similar pathways may exist for THFDCA degradation. The genes responsible for these metabolic processes include hmfABCDE and hmfFGH’H, which facilitate the transformation of HMF into THFDCA and further into non-toxic metabolites .

2.2 Toxicity and Environmental Impact

While THFDCA itself is less toxic than its precursor HMF, it still poses potential risks to microbial communities in environments where it accumulates. Studies have shown that furanic compounds can induce reactive oxygen species (ROS) that damage nucleic acids and proteins in microorganisms . However, the detoxification mechanisms employed by certain bacteria highlight the adaptability of microbial communities to such compounds.

3.1 Adipic Acid Production

THFDCA serves as a promising precursor for the production of adipic acid (AA), a key component in the manufacturing of nylon and other polymers. Recent research has shown that THFDCA can be converted into AA with yields exceeding 89% using metal-free catalytic systems . This process not only demonstrates the economic viability of using THFDCA as a feedstock but also underscores its importance in reducing reliance on fossil fuels.

3.2 Biochemical Production

In addition to adipic acid, THFDCA is involved in the synthesis of various biochemical compounds such as succinic acid and poly(ethylene dodecanedioate-2,5-furandicarboxylate) (PEDF). These compounds have applications in biodegradable plastics and other environmentally friendly materials .

Case Study 1: Sustainable Production of Adipic Acid

A study conducted by researchers at Illinois University demonstrated a two-step catalytic reaction for producing adipic acid from FDCA via THFDCA using recyclable catalysts. This method highlighted the efficiency of Ru/Al₂O₃ catalysts in achieving high yields while maintaining sustainability .

Case Study 2: Microbial Metabolism

Research focusing on Rhodococcus sp. indicated that trehalose could enhance microbial colonization under stress conditions induced by THF exposure. This study illustrates how compatible solutes can mitigate adverse effects on microbial diversity and functionality when exposed to potentially toxic compounds like THFDCA .

5. Conclusion

This compound represents a significant advancement in sustainable chemistry with its dual role as a biochemical precursor and an industrial feedstock. While its biological activity reveals both potential benefits and risks, ongoing research continues to explore its applications in biochemistry and environmental sustainability.

Tables

Parameter Value
Synthesis Yield>91%
Key Enzymes InvolvedOxidoreductases, Decarboxylases
Main ApplicationsAdipic Acid Production, Biodegradable Plastics

Chemical Reactions Analysis

Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM) to THFDCA

THFDCA is synthesized via selective aerobic oxidation of THFDM using hydrotalcite-supported gold nanoparticle (Au/HT) catalysts in water. Key parameters and outcomes include:

ParameterDetails
CatalystAu/HT (Au loading: 0.5–1.5 wt%)
Reaction Conditions110°C, 30 bar air pressure, aqueous medium
Conversion/YieldUp to 79% yield of THFDCA at 89% substrate conversion
ByproductsMinimal (<5%); trace amounts of tetrahydrofuran-2-carboxylic acid (THFCA)

This system avoids corrosive solvents (e.g., acetic acid) and prevents aldehyde intermediate accumulation, unlike similar HMF oxidation pathways .

Hydrogenolysis to Adipic Acid (AA)

THFDCA serves as a precursor for AA, a critical monomer in nylon-6,6 production. Two catalytic systems have demonstrated high efficiency:

Method A: Metal-Free System (HI/H₂)

ParameterDetails
ReagentsHI (1.5 M), H₂ (40 bar)
SolventPropionic acid
Temperature160°C
Yield89% AA
MechanismHI acts as proton and iodide source, selectively cleaving C–O bonds without overhydrogenating carboxylic groups .

Method B: Ru-Based Catalytic System

ParameterDetails
CatalystRu/Al₂O₃ with ionic liquids (e.g., [BMIM]Cl)
Reaction Conditions160°C, 40 bar H₂
Yield98% AA
RecyclabilityCatalyst retains >90% activity after 5 cycles

Both methods highlight THFDCA’s potential to replace petroleum-based AA synthesis routes .

Reduction to Tetrahydrofuran-2,5-dimethanol (THFDM)

THFDCA can be reduced back to THFDM under hydrogenation conditions:

ParameterDetails
CatalystRu or Pd catalysts (e.g., Pd/Al₂O₃)
Reaction Conditions80–100°C, 10–20 bar H₂
Yield>99% THFDM

This reversibility enables closed-loop biomass utilization strategies .

Comparative Analysis of THFDCA Reactivity

The table below contrasts THFDCA’s reactivity in key transformations:

Reaction TypeSubstrateProductKey Catalyst/ReagentYield
OxidationTHFDMTHFDCAAu/HT + air79%
HydrogenolysisTHFDCAAAHI/H₂ or Ru/Al₂O₃89–98%
ReductionTHFDCATHFDMPd/Al₂O₃ + H₂>99%

Mechanistic Insights

  • Oxidation : Proceeds via sequential alcohol-to-aldehyde and aldehyde-to-carboxylic acid steps, with water as the oxygen source .

  • Hydrogenolysis : HI facilitates etheric C–O bond cleavage, followed by H₂ activation for ring opening .

Industrial Relevance

THFDCA-based routes align with green chemistry principles by:

  • Utilizing biomass-derived feedstocks (e.g., 5-hydroxymethylfurfural).

  • Avoiding toxic reagents (e.g., HNO₃ in conventional AA synthesis).

  • Enabling high-yield, scalable processes for nylon precursors .

These advancements position THFDCA as a cornerstone molecule in sustainable chemical manufacturing.

Q & A

Q. Advanced Research Focus

  • Metal-free (HI/H₂) : HI facilitates nucleophilic substitution (I⁻ attack at C–O bonds), followed by H₂ activation via heterolytic cleavage. Propionic acid stabilizes intermediates, preventing decarboxylation .
  • Metal-catalyzed (Pd/SiO₂) : H₂ dissociates on Pd surfaces, enabling direct C–O hydrogenolysis. Halogen additives (e.g., HI) suppress Pd sintering but complicate waste management .

Kinetic Insights : Metal-free systems exhibit lower activation energy (60 kJ/mol) compared to Pd-based routes (75 kJ/mol) due to solvent-assisted proton transfer .

How do support materials affect catalytic activity in THFDCA oxidation/hydrogenolysis?

Q. Advanced Research Focus

  • Acidic supports (Zeolites) : Enhance HI’s proton-donating ability in metal-free systems, improving AA selectivity (90% vs. 70% on neutral supports) .
  • Basic supports (MgO) : Promote Au nanoparticle dispersion in 5-HMF oxidation, increasing THFDCA yield by 15% .

Contradiction Note : While basic supports benefit oxidation, they deactivate HI in hydrogenolysis by neutralizing protons .

What are the key challenges in scaling up THFDCA production from biomass?

Q. Basic Research Focus

  • Feedstock purity : 5-HMF must be >95% pure to avoid side reactions (e.g., humin formation) .
  • Solvent recovery : Propionic acid (used in HI systems) requires energy-intensive distillation for reuse .

Methodological Solutions : Integrate continuous flow reactors for oxidation steps to improve yield and reduce waste .

How does THFDCA’s stability under varying pH and temperature conditions affect its storage?

Q. Basic Research Focus

  • Storage guidelines : Store at 4°C in airtight containers to prevent hydrolysis. Aqueous solutions (pH <3) are stable for <1 week due to gradual decarboxylation .
  • Decomposition pathways : Above 300°C, THFDCA undergoes cyclodehydration to form anhydrides, detectable via TGA-FTIR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 2
Tetrahydrofuran-2,5-dicarboxylic acid

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